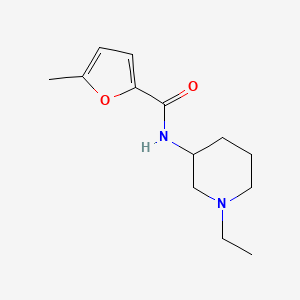![molecular formula C13H15N3OS B7530585 2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for investigating biological processes and as a potential therapeutic agent for the treatment of certain diseases. In
Wirkmechanismus
The mechanism of action of 2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide is not fully understood. However, it has been shown to interact with certain proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide in lab experiments is its relatively simple synthesis method. It can be synthesized using readily available reagents and equipment, making it easy to obtain for research purposes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide. One direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Another direction is to explore its interactions with different proteins and enzymes in the body, which may lead to the development of new drugs and therapies. Additionally, further studies are needed to determine its potential toxicity and safety for use in humans.
Synthesemethoden
The synthesis of 2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide involves the reaction of 3-methylquinoxaline-2-thiol with 2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide has been studied for its potential use in scientific research. It has been shown to have various applications, including its use as a tool for investigating biological processes and as a potential therapeutic agent for the treatment of certain diseases.
Eigenschaften
IUPAC Name |
2-[(3-methylquinoxalin-2-yl)methylsulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-12(7-18-9(2)13(14)17)16-11-6-4-3-5-10(11)15-8/h3-6,9H,7H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYQDARHRNQKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)




![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)


![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)

